(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals for various therapeutic areas.
The compound can be synthesized through various chemical processes, and its structural information is cataloged in chemical databases such as PubChem and ChemSpider. Its systematic name reflects its molecular structure, which includes a methoxymethyl group and a hydroxyl group on the phenyl ring.
This compound is classified under several chemical categories, including:
The synthesis of (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for achieving high yields and purity of the final product. Specific catalysts may also be employed to enhance reaction efficiency.
The molecular structure of (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone can be represented as follows:
The three-dimensional conformation can be analyzed using molecular modeling software, which allows visualization of steric interactions and potential binding sites for biological activity.
(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone can participate in various chemical reactions:
Reactions may require specific reagents and conditions that favor selectivity toward desired products while minimizing side reactions.
Further studies are needed to elucidate its specific binding affinities and mechanisms in various biological contexts.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structural integrity and purity.
(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has potential applications in:
This compound exemplifies the importance of oxazolidinones in medicinal chemistry and their role in addressing antibiotic resistance through novel therapeutic strategies.
The oxazolidinone core (1,3-oxazolidin-2-one) constitutes a unique pharmacophore essential for ribosome binding and subsequent protein synthesis inhibition. Its planar five-membered ring system facilitates optimal orientation within the peptidyl transferase center (PTC) pocket of the bacterial 50S ribosomal subunit. X-ray crystallographic studies of linezolid bound to the Haloarcula marismortui 50S subunit reveal critical hydrogen bonding interactions: the carbonyl oxygen at C2 accepts a hydrogen bond from the N6 of nucleotide A2503, while the ring nitrogen (N3) donates a hydrogen bond to the phosphate oxygen of G2505 [1] [5]. This dual interaction anchors the molecule deep within the A-site cleft, sterically hindering the correct positioning of the initiator tRNA (fMet-tRNA) and preventing the formation of the first peptide bond. The electron-withdrawing nature of the oxazolidinone carbonyl also contributes to the electrophilic character necessary for binding interactions within the rRNA-rich environment. Crucially, the oxazolidinone scaffold exhibits negligible cross-resistance with other ribosomal inhibitors (e.g., macrolides, chloramphenicol, lincosamides) due to its distinct binding site overlapping the PTC and its unique mechanism targeting initiation complex formation rather than elongation [1] [5]. Modifications to the core heterocycle, such as ring fusion or substitution altering ring planarity, typically diminish activity, highlighting the precise steric and electronic requirements for ribosomal binding.
Table 1: Impact of Oxazolidinone Core Substituents on Key Properties
Position | Key Substituent Types | Primary Influence on Activity | Effect on Physicochemical Properties |
---|---|---|---|
N-3 | Aryl (e.g., fluorophenyl) | Dictates binding affinity via π-stacking & van der Waals contacts | Increases lipophilicity; Critical for MIC values |
C-5 | Acetamidomethyl, Hydroxymethyl | Modulates ribosomal binding & membrane penetration | Affects solubility (logP), H-bonding capacity |
C-5 | Methoxymethyl (as in target cmp.) | Potential for enhanced penetration & reduced metabolic vulnerability | Increases hydrophilicity & metabolic stability vs. CH₂OH |
C-4/C-5 | Spiro or fused rings | Often reduces ribosomal binding affinity | Can drastically alter solubility & molecular weight |
Beyond direct ribosomal binding, the oxazolidinone core contributes significantly to the physicochemical profile necessary for antimicrobial efficacy. Its inherent polarity (contributed by the carbonyl and heteroatoms) promotes aqueous solubility, a crucial factor for systemic distribution and oral bioavailability observed in agents like linezolid (~100% F) [1]. The core structure also provides a stable platform resistant to common bacterial enzymatic degradation mechanisms, contributing to the low frequency of resistance development compared to β-lactams or fluoroquinolones. Furthermore, the stereochemistry at C5 (derived from the chiral center often present in glycidol precursors used in synthesis) is pivotal; the (R)-configuration consistently yields superior antibacterial activity over the (S)-enantiomer across numerous structural classes, demonstrating the enantioselectivity of the ribosomal binding pocket [1] [6]. The metabolic stability of the core is evidenced by linezolid's primary oxidation pathway on the morpholine ring rather than the oxazolidinone itself. However, substitutions at C5, such as the methoxymethyl group in (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone, can further influence metabolic fate and penetration through bacterial membranes or biofilms, a significant challenge in treating persistent infections [5] [6].
The stereochemistry of oxazolidinone antibiotics profoundly influences their biological activity, pharmacokinetics, and toxicity profiles. The chiral center at the C5 position of the oxazolidinone ring creates distinct (R)- and (S)-enantiomers with dramatically different pharmacological properties. The (R)-configuration is consistently associated with superior ribosomal binding affinity and antibacterial potency. This enantioselectivity arises from the asymmetric nature of the binding pocket within the 50S ribosomal subunit's A-site. Molecular modeling and crystallographic studies indicate that the (R)-configured hydroxymethyl or acetamidomethyl side chain at C5 adopts an orientation allowing favorable van der Waals contacts and hydrogen bonding with specific nucleotides (notably U2585 and G2505) in the 23S rRNA [1] [6]. In contrast, the (S)-enantiomer experiences steric repulsion or suboptimal positioning, resulting in significantly weaker binding (often >10-fold lower affinity) and consequently higher MIC values. For instance, early SAR studies by DuPont demonstrated that the racemic DuP-721 was less potent than its resolved (R)-enantiomer, establishing the critical nature of C5 (R)-stereochemistry for efficacy [1] .
Table 2: Enantiomeric Differences in Oxazolidinone Derivatives
Compound/Feature | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Ribosomal Binding Affinity | High (Optimal H-bonding/van der Waals contacts with A-site) | Low (Steric clash/suboptimal positioning in binding pocket) |
Typical MIC90 vs. S. aureus | 0.5 - 4 µg/mL | Often 8->32 µg/mL |
Target Engagement (IC50) | Sub-µM range | Typically >10 µM |
Metabolic Stability | Generally favorable; Oxidation pathways predominate | Similar pathways, but lower intrinsic activity reduces relevance |
MAO Inhibition Potential | Structure-dependent (Aryl group & C5 chain crucial) | Generally similar profile if intrinsic activity is low |
The synthesis of enantiomerically pure (R)-oxazolidinones is therefore a critical aspect of drug development in this class. Key methodologies include:
Strategic modification of substituents attached to the oxazolidinone core at N3 and C5 represents the primary avenue for optimizing antibacterial activity, spectrum, and ADMET properties. The N3-aryl group is paramount for potency. Extensive SAR studies reveal that electron-withdrawing substituents meta to the ring linkage on a phenyl group enhance activity against resistant strains. Linezolid's 3-fluorophenyl group is optimal for this, engaging in critical π-stacking and dipole interactions within the hydrophobic pocket formed by nucleotides A2451 and C2452 of the 23S rRNA [1] . Replacing the phenyl ring with heteroaryl systems (e.g., pyridyl, isoxazolyl, tetrazolyl) or introducing biaryl motifs (e.g., pyridylphenyl in DA-7867, torezolid, and contezolid) significantly broadens the spectrum and enhances potency, often 4-8 fold compared to linezolid, particularly against linezolid-resistant strains harboring the cfr methyltransferase or specific 23S rRNA mutations [2] . These extended aromatic systems likely engage in additional stacking interactions or contact unexplored regions of the binding pocket. The introduction of a 4-hydroxyphenyl group at N3 in the target compound offers distinct advantages:
Table 3: Bioactivity Influence of Key Substituents in Oxazolidinones
Substituent Position/Type | Representative Compounds | Key Biological Impacts |
---|---|---|
N3: 3-Fluorophenyl | Linezolid | Gold standard for binding affinity; Activity vs. susceptible strains |
N3: Biaryl (e.g., Pyridylphenyl) | Torezolid, Contezolid | Enhanced potency (4-8x vs Linezolid); Improved activity vs cfr+ & some resistant strains |
N3: 4-Hydroxyphenyl | Target Compound | Potential for H-bonding; Lower lipophilicity; Altered metabolism (conjugation) |
C5: Acetamidomethyl | Linezolid, Tedizolid | Good potency; Risk of MAO inhibition via structural similarity to Toloxatone |
C5: Hydroxymethyl | Torezolid (active metabolite) | Prodrug enabling phosphate formulation (solubility); Susceptible to oxidation |
C5: Methoxymethyl | Target Compound | Enhanced stability vs oxidation; Potential for improved penetration; Reduced MAO inhibition |
The C5 substituent profoundly influences antibacterial activity, pharmacokinetics, and safety. Linezolid's C5 acetamidomethyl group (-NHCOCH₃) balances potency and bioavailability but contributes to reversible MAO inhibition due to structural similarity to the MAO inhibitor toloxatone [6]. Replacing the acetamide with a hydroxymethyl group (-CH₂OH), as in the active form of torezolid, maintains potent antibacterial activity and allows phosphate prodrug formation (torezolid phosphate) for improved aqueous solubility, enabling IV formulation . However, the primary alcohol can undergo oxidation to the carboxylic acid, an inactive metabolite. The methoxymethyl (-CH₂OCH₃) group in (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone offers significant advantages:
The synergistic combination of the 4-hydroxyphenyl at N3 and the (R)-methoxymethyl at C5 in this specific oxazolidinone derivative thus represents a deliberate strategy to enhance ribosomal binding through potential novel interactions, improve physicochemical properties (solubility, stability), mitigate mechanism-based toxicity risks (MAO inhibition), and potentially overcome limitations against biofilms or resistant strains harboring specific resistance mechanisms.
Table 4: Comparative C5 Modifications and Key Outcomes
C5 Group | Metabolic Vulnerability | MAO Inhibition Risk | Aqueous Solubility | Antibacterial Potency |
---|---|---|---|---|
-NHCOCH₃ (Linezolid) | Low (Morpholine oxidation) | High (IC₅₀ MAO-A ~46 µM) | Moderate (~3 mg/mL) | High (Standard) |
-CH₂OH (Torezolid active) | High (Oxidation to acid) | Moderate/Low | High (Parent phosphate) | High (Often > Linezolid) |
-CH₂OCH₃ (Target) | Very Low (Stable ether) | Low (Predicted) | Moderate/High | High (Structure-Dependent) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0